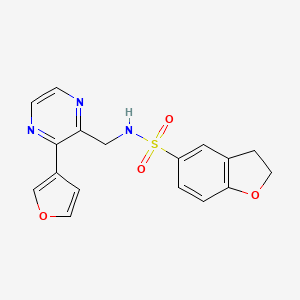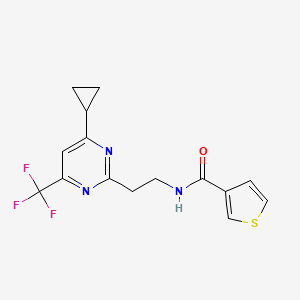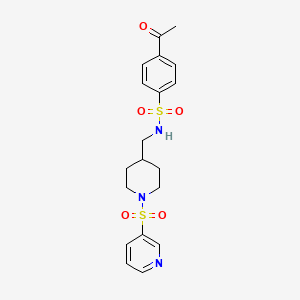![molecular formula C16H9BrCl2N2OS B2710637 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide CAS No. 301236-80-6](/img/structure/B2710637.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is a synthetic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazole ring, which is known for its diverse biological activities, and a benzamide moiety, which is often associated with pharmacological properties.
Mechanism of Action
Target of Action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is a synthesized compound that has been evaluated for its antimicrobial and anticancer activities . The primary targets of this compound are bacterial species (both Gram-positive and Gram-negative) and the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
The mode of action of this compound involves interactions with its targets that lead to changes in their function. For instance, in its antimicrobial activity, it may block the biosynthesis of certain bacterial lipids . In its anticancer activity, it interacts with the oestrogen receptors in the MCF7 cell line .
Biochemical Pathways
This compound affects various biochemical pathways. In its antimicrobial activity, it interferes with the biosynthesis of bacterial lipids, affecting the integrity and function of the bacterial cell membrane . In its anticancer activity, it may interfere with the signaling pathways mediated by oestrogen receptors, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogp value, suggests it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and the inhibition of cancer cell proliferation . This is achieved through its interactions with its targets and its effects on biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Dichlorobenzamide: The final step involves coupling the brominated thiazole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or the benzamide moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Industry: Possible use in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide moiety instead of dichlorobenzamide.
N-(4-(4-bromophenyl)sulfonyl)benzoyl-L-valine: Contains a sulfonyl group and an amino acid residue, showing different biological activities.
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is unique due to its combination of a thiazole ring and a dichlorobenzamide moiety, which imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2OS/c17-10-3-1-9(2-4-10)14-8-23-16(20-14)21-15(22)12-6-5-11(18)7-13(12)19/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRPGXUBVCRMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B2710554.png)

![N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-1-carboxamide](/img/structure/B2710557.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2710565.png)


![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2710568.png)
![[4-(Methylsulfanyl)phenyl]methanethiol](/img/structure/B2710570.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2710571.png)
![1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2710573.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2710574.png)
![5-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-chlorobenzoic acid](/img/structure/B2710576.png)

